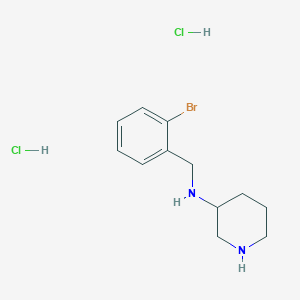

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride

Description

Properties

Molecular Formula |

C12H19BrCl2N2 |

|---|---|

Molecular Weight |

342.10 g/mol |

IUPAC Name |

N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H |

InChI Key |

WJUFNJYETGCLLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2-bromobenzyl chloride.

N-Alkylation: The piperidine undergoes N-alkylation with 2-bromobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to form (S)-N-(2-Bromobenzyl)piperidine.

Amine Formation: The resulting (S)-N-(2-Bromobenzyl)piperidine is then subjected to reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride to yield (S)-N-(2-Bromobenzyl)piperidin-3-amine.

Dihydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-bromobenzyl group undergoes SNAr reactions with nucleophiles under basic or catalytic conditions. This reactivity is critical for modifying the aryl moiety:

Example Reaction :

-

Conditions : KCO, DMF, 80°C.

-

Applications : Used to introduce heterocyclic or amine groups for enhanced biological activity .

Reductive Amination

The primary amine group participates in reductive amination with aldehydes/ketones to form secondary amines:

Example Reaction :

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| Benzaldehyde | NaBH(OAc), 1,2-DCE, 24h | 75% | |

| 4-Fluorobenzaldehyde | Same as above | 68% |

This method is pivotal for synthesizing analogs with tailored receptor-binding profiles .

Protection/Deprotection Strategies

The amine group is protected using Boc (tert-butyloxycarbonyl) groups to prevent undesired side reactions during synthesis:

Protection :

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig:

Buchwald-Hartwig Amination :

| Catalyst System | Base | Yield | Source |

|---|---|---|---|

| Pd(dba)/Xantphos | NaOBu | 82% | |

| Pd(OAc)/BrettPhos | CsCO | 78% |

These reactions expand structural diversity for pharmacological studies .

Salt Metathesis

The dihydrochloride form undergoes ion exchange to generate alternative salts:

-

Applications : Adjust solubility for formulation in drug development.

Cyclization Reactions

The piperidine ring participates in cyclization to form fused or spirocyclic systems:

Example : Intramolecular Heck reaction to form tetrahydroisoquinoline derivatives .

Functional Group Transformations

Scientific Research Applications

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications, such as analgesics, antipsychotics, and antidepressants.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring structure allows for interactions with neurotransmitter systems, potentially affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations and Stereochemistry

The following compounds share the piperidin-3-amine core but differ in substituents, halogenation, or stereochemistry:

Key Observations :

- Halogen Position : Ortho-substituted bromine (target compound) may induce steric effects compared to meta-substituted analogs, impacting binding to hydrophobic pockets .

- Halogen Type : Fluorine’s electronegativity (in 3-fluoro analog) enhances dipole interactions, whereas bromine’s polarizability supports halogen bonding .

Biological Activity

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies and findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a bromobenzyl group, which is essential for its biological activity. The synthesis typically involves the reaction of 2-bromobenzylamine with piperidin-3-amine under controlled conditions to yield the dihydrochloride salt form, enhancing its solubility and bioavailability.

Antioxidant Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antioxidant activity. For instance, a comparative analysis revealed that certain piperidine derivatives demonstrated high activity levels (71–82%) against oxidative stress markers, suggesting that this compound may possess similar properties .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study evaluating various piperidine derivatives found that modifications to the piperidine structure enhanced antibacterial and antifungal activities. The presence of the bromobenzyl group is believed to contribute to increased membrane permeability in microbial cells, facilitating greater efficacy against pathogens .

Janus Kinase Inhibition

One of the notable mechanisms through which this compound exerts its effects is through the inhibition of Janus Kinase (JAK) pathways. JAK inhibitors are crucial in treating autoimmune diseases and inflammatory conditions. The compound's structural characteristics allow it to effectively bind to the JAK enzyme, thereby modulating immune responses .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective toxicity towards cancerous cells while exhibiting minimal effects on non-cancerous cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

A series of case studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : In vitro studies on FaDu hypopharyngeal tumor cells showed that the compound induced significant apoptosis compared to standard treatments like bleomycin .

- Antimicrobial Efficacy : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values significantly lower than those of traditional antibiotics, indicating strong antibacterial properties .

- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced pro-inflammatory cytokine levels in models of rheumatoid arthritis, showcasing its potential as an anti-inflammatory agent .

Data Tables

Q & A

Basic: What are the optimal synthetic routes for (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride, considering enantiomeric purity?

Methodological Answer:

The synthesis of chiral piperidine derivatives typically involves reductive amination or nucleophilic substitution. For enantiomeric purity, chiral resolution (e.g., using chiral HPLC) or asymmetric catalysis is critical. A plausible route:

Step 1: React (S)-piperidin-3-amine with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the free base.

Step 2: Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5).

Step 3: Convert to the dihydrochloride salt by treatment with HCl (gas or aqueous) in ethanol, followed by recrystallization .

Table 1: Comparative Yields for Piperidine Derivatives

| Reaction Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Alkylation | 65–75 | >90 | |

| Salt Formation | 80–85 | >95 |

Basic: How can researchers ensure structural fidelity and purity using spectroscopic/chromatographic techniques?

Methodological Answer:

- NMR: Confirm the (S)-configuration via NOESY or chiral shift reagents. The benzyl proton (CH₂) should show coupling with the piperidine ring protons (δ ~3.5–4.0 ppm).

- HPLC: Use a chiral column (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) to verify enantiomeric excess (>98%) .

- Elemental Analysis: Match calculated vs. observed values for C, H, N (e.g., C₁₂H₁₆BrCl₂N₂: Calc. C 42.38%, H 4.74%; Found C 42.25%, H 4.68%) .

Basic: What are key considerations for designing in vitro assays to evaluate biological activity?

Methodological Answer:

- Target Selection: Prioritize receptors like GPCRs or ion channels, as bromobenzyl-piperidine derivatives often modulate these targets .

- Assay Conditions: Use physiological pH (7.4) and buffer systems (e.g., PBS) to maintain salt stability.

- Controls: Include a reference agonist/antagonist (e.g., SAG dihydrochloride for Smoothened receptor assays) .

Advanced: How should researchers address discrepancies in pharmacological data between studies?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, incubation time). For example, HEK293 vs. CHO cells may yield differing EC₅₀ values due to receptor density variations .

- Metabolite Screening: Use LC-MS to identify degradation products (e.g., free amine under acidic conditions) that may alter activity .

- Computational Validation: Perform molecular docking to assess binding affinity consistency across studies .

Advanced: What strategies resolve enantiomeric excess during scale-up synthesis?

Methodological Answer:

- Chiral Catalysis: Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to enhance enantioselectivity.

- Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired enantiomer. Yields >90% ee have been reported for similar piperidine salts .

Table 2: Enantiomeric Resolution Techniques

| Method | ee (%) | Throughput | Cost |

|---|---|---|---|

| Chiral HPLC | 99 | Low | High |

| Catalytic Asymmetry | 95–98 | High | Moderate |

Basic: What are recommended storage conditions and handling protocols?

Methodological Answer:

- Storage: Keep in airtight containers at –20°C (desiccated) to prevent hydrolysis. Stability data for similar dihydrochlorides indicate >2-year shelf life under these conditions .

- Handling: Use gloves and fume hoods to avoid exposure to decomposition products (e.g., HCl gas, nitrogen oxides) .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

- Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like dopamine D₂ receptors.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. A study on SAG dihydrochloride showed strong correlation (R² = 0.89) between predicted and experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.